![molecular formula C16H16N4O4 B2635758 4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide CAS No. 1207043-08-0](/img/structure/B2635758.png)
4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 and has since been the subject of numerous scientific studies to determine its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Properties : Research has been conducted on the synthesis and evaluation of biological properties of related compounds, such as N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides. These compounds have shown significant local anaesthetic activity (Saxena, Singh, Agarwal, & Mehra, 1984).
Quinolinyl-Substituted Heterocycles Synthesis : Studies have been conducted on the synthesis of quinolinyl-substituted five-membered heterocyclic compounds, including those containing 1,3,4-oxadiazole and 1,3-dioxoisoindole rings. These compounds were synthesized starting from related hydrazides (Aleksanyan & Hambardzumyan, 2020).
Urease Inhibition Studies : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, closely related to the compound , have been synthesized and evaluated as potent urease inhibitors. These compounds were found to competitively inhibit urease with significant potency (Nazir et al., 2018).
Spectral Characterisation of Phthalazinone Derivatives : Studies have also been conducted on the spectral characterisation of phthalazinone derivatives, including those with 1,3-dioxoisoindolin-2-yl groups. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Antioxidant and Anti-inflammatory Activities : Research on 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol derivatives, which are structurally similar, has shown significant antioxidant and anti-inflammatory activities. This suggests potential therapeutic applications for compounds in this class (Sravya et al., 2019).
Synthesis and Evaluation of Anti-inflammatory Agents : There has been a focus on synthesizing novel derivatives, such as 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives, and evaluating them as anti-inflammatory agents. These studies include in-vitro and in-vivo evaluations, as well as molecular docking studies (Nikalje, Hirani, & Nawle, 2015).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10-18-14(24-19-10)9-17-13(21)7-4-8-20-15(22)11-5-2-3-6-12(11)16(20)23/h2-3,5-6H,4,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWPLCVILQWFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.